molecular formula C19H16N2O3S B2991439 N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide CAS No. 2379988-25-5

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide

Cat. No.: B2991439
CAS No.: 2379988-25-5
M. Wt: 352.41
InChI Key: OOFSMDUGXCFSGY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a thiophene ring and a furan ring, both of which are heterocyclic aromatic compounds that are often found in various pharmaceuticals and functional materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The indole group could potentially be formed through a Fischer indole synthesis or a similar method. The thiophene and furan rings could be formed through a Paal-Knorr synthesis or another suitable method .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole, thiophene, and furan rings are all aromatic, meaning they have a cyclic cloud of delocalized electrons. This can have significant effects on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The indole group is nucleophilic at the nitrogen and electrophilic at the 2 and 3 positions of the benzene ring. The thiophene and furan rings are also aromatic and would have similar reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an organic compound containing multiple aromatic rings, it would likely be relatively nonpolar and insoluble in water. The presence of the hydroxyethyl group could potentially increase its solubility somewhat .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug or other useful product. Alternatively, it could be used as a starting point for the synthesis of other complex organic molecules .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-16(18-9-13(11-25-18)17-6-3-7-24-17)10-20-19(23)15-8-12-4-1-2-5-14(12)21-15/h1-9,11,16,21-22H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFSMDUGXCFSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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